6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

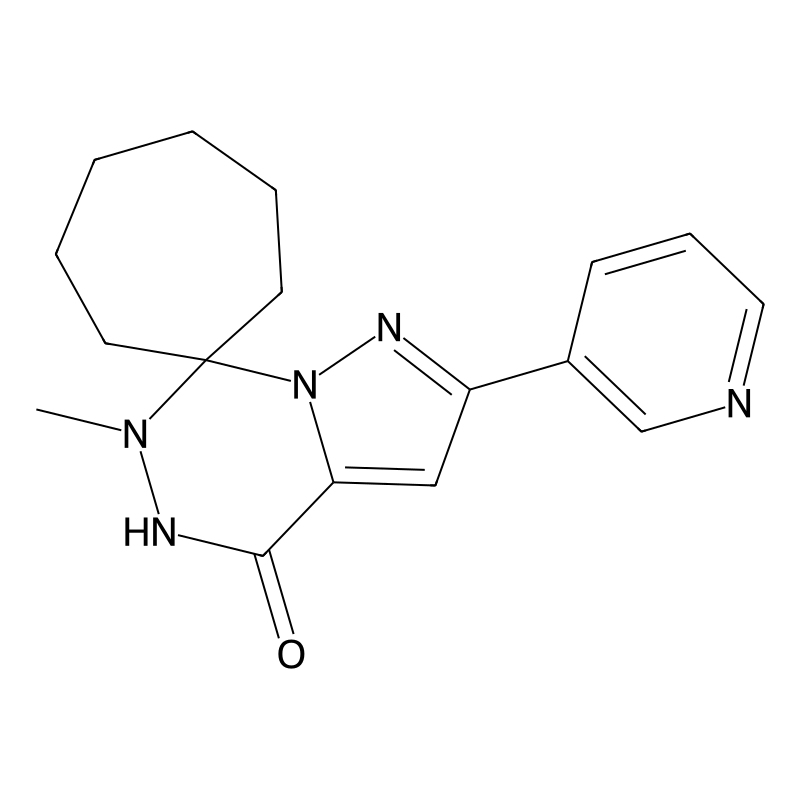

6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one is a complex organic compound with the molecular formula and a molecular weight of approximately 311.39 g/mol. This compound features a unique spirocyclic structure that incorporates both cycloheptane and pyrazolo[1,5-d][1,2,4]triazine moieties. The presence of the pyridine ring contributes to its potential biological activity, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one can involve various types of reactions:

- Nucleophilic Substitution: The nitrogen atoms in the pyridine and pyrazole rings can participate in nucleophilic substitution reactions.

- Cyclization Reactions: The spirocyclic structure may undergo cyclization under specific conditions to form derivatives with altered biological properties.

- Redox Reactions: Given the presence of nitrogen and oxygen atoms, redox reactions may also be applicable.

These reactions can be utilized to synthesize derivatives that may exhibit enhanced biological activities.

Preliminary studies indicate that compounds with similar structures to 6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one may possess significant biological activities:

- Antitumor Activity: Some derivatives have shown promise in inhibiting tumor cell proliferation.

- Antimicrobial Properties: Compounds with similar frameworks have been evaluated for their ability to combat various bacterial strains.

- Neuroprotective Effects: Research suggests potential neuroprotective properties due to the presence of the pyridine moiety.

Further biological assays are required to elucidate the specific mechanisms of action for this compound.

The synthesis of 6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one typically involves multi-step synthetic routes:

- Formation of the Spirocyclic Framework: Initial steps may involve cyclization reactions between appropriate precursors to form the spirocyclic structure.

- Introduction of Functional Groups: Subsequent steps can include functionalization at specific positions on the rings to introduce methyl and pyridine substituents.

- Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography and characterized by NMR and mass spectrometry.

This compound has potential applications in various fields:

- Pharmaceutical Development: Due to its unique structure and potential biological activity, it can be explored as a lead compound for drug development.

- Material Science: The spirocyclic structure may lend itself to applications in materials science, particularly in creating novel polymeric materials.

Interaction studies involving 6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one are crucial for understanding its pharmacodynamics:

- Protein Binding Studies: Investigating how this compound interacts with target proteins can provide insights into its mechanism of action.

- Receptor Interaction: Studies focusing on receptor binding affinities can help determine its therapeutic potential.

Several compounds share structural similarities with 6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one. Here are some notable examples:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 6-Methyl-2'-(pyridin-4-yl)-5',6'-dihydro-[...] | Similar spirocyclic structure | Antitumor |

| 2'-(Furan-2-yl)-6'-methyl-[...] | Furan substitution instead of pyridine | Antimicrobial |

| 7-Ethoxy-[...] | Variation in substituents on the triazine ring | Neuroprotective |

These compounds highlight the diversity within this class of molecules while showcasing the unique combination of structural elements present in 6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one that may contribute to its distinct biological properties.